2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid
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Overview
Description
2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid is an organic compound that features a thiophene ring, a carboxylic acid group, and a phenylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid pinacol ester: A related compound with a thiophene ring and boronic acid group.
2-Methylpropanoic acid: A structurally similar compound with a carboxylic acid group.
Uniqueness
2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid is unique due to its combination of a thiophene ring and a phenylpropanoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H14O4S |
---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-[3-[carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H14O4S/c1-9(14(16)17)10-4-2-5-11(8-10)13(15(18)19)12-6-3-7-20-12/h2-9,13H,1H3,(H,16,17)(H,18,19) |
InChI Key |
NBAINWKTJUTLHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(C2=CC=CS2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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